molecular formula C17H11NO6 B2796658 2-(1,3-benzodioxol-5-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 356578-72-8

2-(1,3-benzodioxol-5-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B2796658
CAS No.: 356578-72-8
M. Wt: 325.276
InChI Key: COYDYKNLILNQLI-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is an isoindole derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent and a carboxylic acid group. The benzodioxole moiety confers unique electronic and steric properties, while the carboxylic acid group enhances solubility and enables salt formation for improved bioavailability.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO6/c19-15-11-3-2-10(17(21)22)6-12(11)16(20)18(15)7-9-1-4-13-14(5-9)24-8-23-13/h1-6H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYDYKNLILNQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,3-benzodioxol-5-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of isoindole derivatives that have been studied for various pharmacological properties, including anti-cancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H11NO6C_{17}H_{11}NO_6 with a molecular weight of approximately 325.27 g/mol. Its structure features a benzodioxol moiety which is known for its biological relevance, particularly in drug design.

1. Heparanase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against heparanase, an enzyme implicated in cancer metastasis and angiogenesis. A study reported that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids showed potent heparanase inhibition with IC50 values ranging from 200 to 500 nM, demonstrating selectivity over human beta-glucuronidase .

2. Anti-Cancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may possess anti-cancer properties similar to other known agents. For instance, γ-carboline derivatives have shown promising results against cervical, lung, breast, skin, and kidney cancer cells. The cytotoxicity was assessed using standard assays with IC50 values indicating effective concentration ranges .

3. Anti-Angiogenic Effects

In addition to heparanase inhibition, the compound's structural characteristics suggest potential anti-angiogenic properties. Angiogenesis is crucial for tumor growth and metastasis; thus, compounds that inhibit this process are of significant interest in cancer therapy .

Case Study 1: Heparanase Inhibition

A novel class of isoindole derivatives was tested for their ability to inhibit heparanase activity in vitro. The results indicated that certain derivatives exhibited high selectivity and potency, making them suitable candidates for further development as therapeutic agents targeting tumor progression and metastasis.

Case Study 2: Cytotoxicity Assessment

In a comparative study involving various cancer cell lines (MCF-7 for breast cancer and HeLa for cervical cancer), the compound's derivatives were tested against doxorubicin as a control. The findings revealed that the isoindole derivatives displayed comparable cytotoxic effects at micromolar concentrations while showing reduced toxicity to normal cells .

Data Table: Biological Activity Summary

Activity IC50 Value (nM) Reference
Heparanase Inhibition200 - 500
Cytotoxicity (MCF-7)~0.5 μM
Cytotoxicity (HeLa)~0.5 μM

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-(1,3-benzodioxol-5-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibit promising anticancer properties. A study demonstrated that derivatives of isoindole compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

2. Antioxidant Properties
The antioxidant capacity of this compound has been explored in several studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders. The presence of the benzodioxole ring enhances its ability to scavenge free radicals .

3. Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. Research on similar isoindole derivatives has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory pathways .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed in display technologies .

2. Photovoltaic Cells
Research has indicated that compounds with similar structures can be used as organic semiconductors in photovoltaic cells. The efficiency of solar energy conversion can be improved by incorporating such organic materials into solar cell designs .

Data Table: Summary of Applications

Application Area Description References
Anticancer ActivityInhibits tumor growth; induces apoptosis
Antioxidant PropertiesScavenges free radicals; mitigates oxidative stress
Neurological ApplicationsPotential neuroprotective effects; modulation of neuroinflammation
OLED TechnologySuitable for light emission in organic displays
Photovoltaic CellsActs as an organic semiconductor to improve solar energy conversion efficiency

Case Studies

Case Study 1: Anticancer Mechanism Exploration
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several isoindole derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that specific modifications to the benzodioxole moiety enhanced cytotoxicity and apoptosis induction significantly compared to controls.

Case Study 2: Neuroprotective Effects
A recent investigation published in Neuropharmacology assessed the neuroprotective effects of isoindole derivatives in a mouse model of Alzheimer's disease. The study found that administration of these compounds resulted in reduced amyloid plaque formation and improved cognitive function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The structural analogs of this compound differ primarily in the substituent at the 2-position of the isoindole ring. Below is a comparative analysis based on substituent effects, molecular formulas, and available

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Features References
2-(1,3-Benzodioxol-5-ylmethyl)-... 1,3-Benzodioxol-5-ylmethyl Hypothetical: C₁₈H₁₃NO₆ 339.3 (calculated) Electron-rich aromatic system; potential metabolic stability due to fused oxygen heterocycle.
2-(4-Chlorophenyl)-... 4-Chlorophenyl C₁₅H₁₀ClNO₄ 303.7 Electron-withdrawing Cl enhances polarity; commercially available for research.
2-Cyclopentyl-... Cyclopentyl C₁₄H₁₃NO₄ 259.26 Aliphatic substituent reduces steric bulk; high purity (95%) reported.
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-... Sulfone-containing tetrahydrothiophene C₁₃H₁₁NO₆S 309.29 Sulfone group increases polarity and potential for hydrogen bonding.
2-Allyl-... Allyl C₁₂H₉NO₄ 231.20 Allyl group offers reactivity for further functionalization (e.g., Michael addition).
2-(4-Ethoxyphenyl)-... 4-Ethoxyphenyl C₁₆H₁₃NO₅ 299.3 (calculated) Ethoxy group provides electron-donating effects; influences solubility.

Solubility and Bioavailability

  • Carboxylic Acid Role : The carboxylic acid group in all analogs enhances aqueous solubility and enables salt formation (e.g., sodium or potassium salts), critical for oral bioavailability.
  • Polarity vs. Lipophilicity : Sulfone-containing analogs () exhibit higher polarity, which may improve solubility but reduce membrane permeability. In contrast, benzodioxole and ethoxyphenyl groups balance lipophilicity and solubility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1,3-benzodioxol-5-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves condensation of phthalic anhydride derivatives with primary amines, followed by functionalization of the benzodioxole moiety. For example, analogous isoindole derivatives are synthesized via refluxing in acetic acid with sodium acetate as a catalyst (reaction times: 3–5 h) .
  • Optimization : Key parameters include temperature control (reflux conditions), stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives), and purification via recrystallization from DMF/acetic acid mixtures .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Techniques :

  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (using SHELX software for refinement) .
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What are the key reactivity patterns of the 1,3-dioxo-isoindole core in this compound?

  • Reactivity :

  • Oxidation : The dioxo group is stable under mild conditions but can undergo oxidation with KMnO₄ or CrO₃ to form quinone-like structures .
  • Substitution : The carboxylic acid group participates in amide coupling reactions (e.g., EDC/HOBt) for derivative synthesis .
  • Hydrogen bonding : The carbonyl groups engage in intermolecular interactions, influencing crystallinity and solubility .

Advanced Research Questions

Q. How do electronic effects of the benzodioxole substituent influence the compound’s spectroscopic and catalytic properties?

  • Electronic Analysis :

  • The electron-donating benzodioxole group increases electron density on the isoindole ring, shifting UV-Vis absorption maxima (e.g., λmax ~300–350 nm) .
  • DFT calculations can model charge distribution to predict reactivity in catalysis (e.g., as a ligand in metal complexes) .
    • Experimental Validation : Compare substituent effects by synthesizing analogs with methoxy or nitro groups .

Q. What strategies resolve contradictions in biological activity data across similar isoindole derivatives?

  • Approach :

  • Dose-response studies : Test varying concentrations to identify non-linear effects (e.g., cytotoxicity vs. therapeutic activity) .
  • Target specificity screening : Use kinase or protease assays to differentiate off-target interactions .
  • Meta-analysis : Compare literature data on isoindole derivatives to isolate structural determinants of activity .

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?

  • Methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., COX-2 or HDACs) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .
    • Validation : Correlate computational results with in vitro enzymatic inhibition assays .

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